![molecular formula C19H23NO2S B2491862 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 309285-52-7](/img/structure/B2491862.png)
2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
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Description
2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family. These compounds are of interest due to their potential in various chemical applications and reactions.
Synthesis Analysis
- The synthesis of tetrahydroisoquinolines, including derivatives similar to the compound , often involves multi-step chemical reactions. For instance, one method described the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives, which shares a structural resemblance, through a one-pot three-component condensation process (Chen, Li, & Chen, 2015).
Molecular Structure Analysis
- The molecular structure of tetrahydroisoquinolines can be influenced by different substituents, leading to variations in their chemical behavior. Research on similar compounds, like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, reveals that structural changes can significantly impact their intramolecular charge transfer and fluorescence properties (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
Chemical Reactions and Properties
- Tetrahydroisoquinolines often participate in a variety of chemical reactions. For example, they can be used in diastereoselective alkylations and can undergo transformations to produce different derivatives, indicating a broad spectrum of chemical reactivity (Huber & Seebach, 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Tert-butylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could result in changes in the levels of cortisol and cortisone in the body, affecting various physiological processes .
Biochemical Pathways
The compound’s interaction with Corticosteroid 11-beta-dehydrogenase isozyme 1 could affect the glucocorticoid metabolism pathway . Changes in this pathway could have downstream effects on inflammation, immune response, and various metabolic processes .
Pharmacokinetics
The compound’s pharmacokinetics would significantly impact its bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its target and the resulting changes in biochemical pathways . Potential effects could include changes in inflammation and immune response, among others .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions may enhance or inhibit the compound’s interaction with its target .
properties
IUPAC Name |
2-(4-tert-butylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-19(2,3)17-8-10-18(11-9-17)23(21,22)20-13-12-15-6-4-5-7-16(15)14-20/h4-11H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPCACAINLEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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